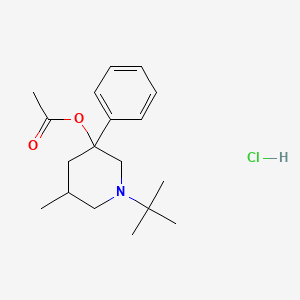
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as ASB14780, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the field of neuroscience and pharmacology.
作用機序
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. This means that 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can activate these receptors to some extent, but not as much as the natural ligand. 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can reduce anxiety and depression-like behaviors in animal models. 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase social interaction and reduce aggressive behaviors in animal models. Additionally, 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have antipsychotic-like effects in animal models.
実験室実験の利点と制限
One of the advantages of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is that it has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are both involved in the regulation of mood and behavior. This makes 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine a promising compound for the development of new pharmacological treatments for mood and behavioral disorders. However, one of the limitations of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are many future directions for the study of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One direction is to further investigate its pharmacological effects in animal models and to study its safety and efficacy in humans. Another direction is to develop new compounds based on the structure of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine that may have improved pharmacological properties. Additionally, 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine could be used as a tool compound to study the function of the serotonin 5-HT1A receptor and the dopamine D2 receptor in the brain. Overall, 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a promising compound that has the potential to contribute to the development of new pharmacological treatments for mood and behavioral disorders.
合成法
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been synthesized using different methods. One of the most common methods involves the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine as a white crystalline solid with a high yield.
科学的研究の応用
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is in the field of neuroscience. Studies have shown that 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-8-6-7-17(21(19)28-3)15-24-11-13-25(14-12-24)16-18-9-10-20(27-2)23(30-5)22(18)29-4/h6-10H,11-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWLEMNULXPAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)

![ethyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5038250.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5038259.png)


![3-benzyl-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5038273.png)
![methyl N-[(2-{[(benzyloxy)carbonyl]amino}-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5038297.png)
![ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B5038327.png)
![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5038344.png)